
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethylthio)phenylpropanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding chloropropyl derivative . The reaction conditions usually include room temperature for the initial addition of thionyl chloride, followed by heating to 45°C for 20 hours to complete the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.
Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can participate in covalent bonding with target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethylthio)benzene include:
(3-Chloropropyl)benzene: Lacks the ethyl and trifluoromethylthio groups, making it less lipophilic and potentially less biologically active.
Trifluorotoluene: Contains a trifluoromethyl group but lacks the chloropropyl and ethyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C12H14ClF3S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
SSXUDVUOMLQFMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


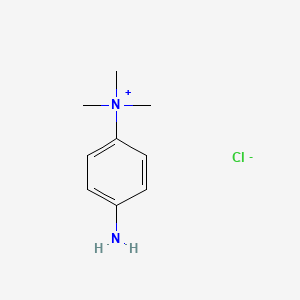


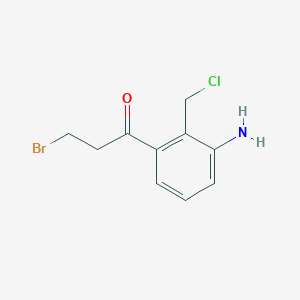

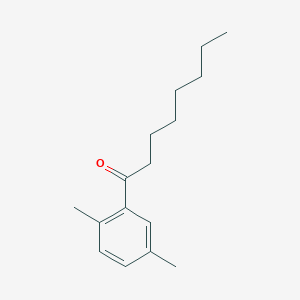


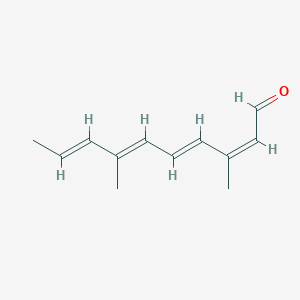
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
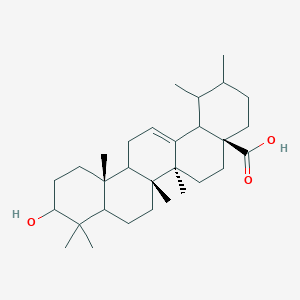
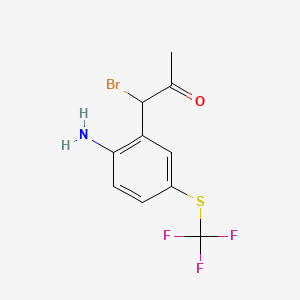
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)

